(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring substituted with a difluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of difluoromethyl-substituted pyrrolidine with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction medium may include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce the corresponding alcohols.
Scientific Research Applications
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
- (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Uniqueness
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrrolidine and piperidine rings, along with the difluoromethyl group, provides a distinct structural framework that can be exploited for various applications.
Biological Activity
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound notable for its biological activity, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound features a unique structural configuration that includes both pyrrolidine and piperidine rings, along with a difluoromethyl substituent, which enhances its pharmacological properties.
The primary mechanism of action for this compound involves its interaction with DPP-IV, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. By inhibiting DPP-IV, this compound can potentially enhance insulin secretion and lower blood glucose levels, making it a candidate for diabetes management .
Biological Activity
Research indicates that the biological activity of this compound is influenced by its structural characteristics:
- Dipeptidyl Peptidase IV Inhibition : The compound has been shown to effectively inhibit DPP-IV, which is critical for the management of type 2 diabetes. In vitro studies demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent.
- Binding Affinity : The difluoromethyl group enhances binding affinity to the target enzyme, improving metabolic stability and efficacy in biological systems.
Case Study 1: DPP-IV Inhibition
In a study examining various DPP-IV inhibitors, this compound was included in structure-activity relationship (SAR) analyses. The results indicated that modifications to the difluoromethyl group significantly impacted the inhibitory potency against DPP-IV. The compound exhibited an IC50 value in the low micromolar range, demonstrating promising therapeutic potential .
Case Study 2: Antitumor Activity
While primarily studied for its effects on diabetes, preliminary investigations into the antitumor properties of this compound have also been conducted. In vitro assays on various cancer cell lines showed that it could inhibit cell proliferation at higher concentrations, indicating potential applications in cancer therapy. However, further studies are needed to elucidate these effects comprehensively .
Comparative Analysis with Similar Compounds
Compound Name | Structure | DPP-IV Inhibition IC50 | Notes |
---|---|---|---|
This compound | Structure | Low µM range | Effective DPP-IV inhibitor |
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone | Structure | Moderate µM range | Less potent than above |
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone | Structure | High µM range | Reduced efficacy |
Properties
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)9-3-5-15(7-9)11(16)8-2-1-4-14-6-8/h8-10,14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYABIZFLWHGTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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